
7-Fluoro-3-(3-bromophenyl)-1H-indazole
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Wirkmechanismus
7F3BP-1H-Indazole has been found to interact with various molecules, including proteins and drugs. It has been shown to form covalent bonds with proteins, which can alter the structure and function of the proteins. Additionally, 7F3BP-1H-Indazole has been found to bind to drug targets, which can affect the activity of the drug and its ability to interact with its target.
Biochemical and Physiological Effects
7F3BP-1H-Indazole has been found to have a variety of biochemical and physiological effects. It has been found to affect the activity of enzymes, which can lead to changes in cellular metabolism. Additionally, 7F3BP-1H-Indazole has been found to have an effect on the expression of genes, which can lead to changes in gene expression and protein production.
Vorteile Und Einschränkungen Für Laborexperimente
7F3BP-1H-Indazole has several advantages and limitations when used in laboratory experiments. One advantage is that it is relatively easy to synthesize in the laboratory and is relatively stable in solution. Additionally, 7F3BP-1H-Indazole is relatively non-toxic and does not produce hazardous byproducts. However, one limitation is that it has a relatively low solubility in water, which can limit its use in some experiments.
Zukünftige Richtungen
There are a number of potential future directions for research involving 7F3BP-1H-Indazole. One potential direction is to further explore its potential applications in the medical and pharmaceutical fields, such as its use as a therapeutic agent or as a drug target. Additionally, further research could be conducted to study the structure and properties of 7F3BP-1H-Indazole and its interactions with other molecules. Finally, further research could be conducted to explore the potential of 7F3BP-1H-Indazole as an industrial or commercial compound.
Synthesemethoden
7F3BP-1H-Indazole is synthesized through a process known as Suzuki-Miyaura cross-coupling reaction. This reaction involves the use of a palladium catalyst and a base, such as sodium carbonate, to couple a bromophenol and a fluoroindazole. The reaction is carried out in an inert atmosphere, such as nitrogen or argon, at a temperature of 80-90°C. The reaction is typically completed within 1-2 hours.
Wissenschaftliche Forschungsanwendungen
7F3BP-1H-Indazole has been used in scientific research to study the structure and properties of organic compounds. It has also been used to study the interaction of organic molecules with other molecules, such as proteins, and to study the binding of drugs to their targets. Additionally, 7F3BP-1H-Indazole has been used to study the effects of organic compounds on enzymatic activity and to evaluate the potential of organic compounds as therapeutic agents.
Eigenschaften
IUPAC Name |
3-(3-bromophenyl)-7-fluoro-2H-indazole |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H8BrFN2/c14-9-4-1-3-8(7-9)12-10-5-2-6-11(15)13(10)17-16-12/h1-7H,(H,16,17) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WXOMCRNSXYXWLG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)Br)C2=C3C=CC=C(C3=NN2)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H8BrFN2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
291.12 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





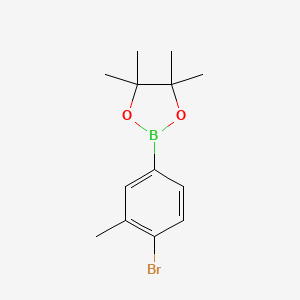
![2-t-Butyl 5-ethyl 2,7-diazaspiro[3.5]nonane-2,5-dicarboxylate](/img/structure/B6304651.png)
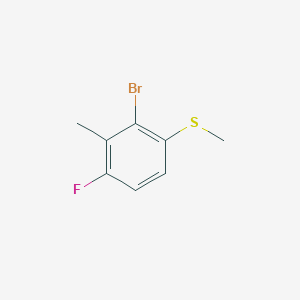

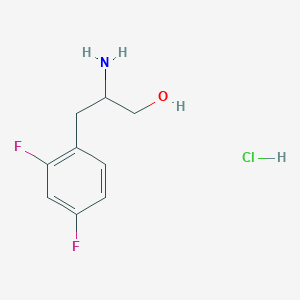
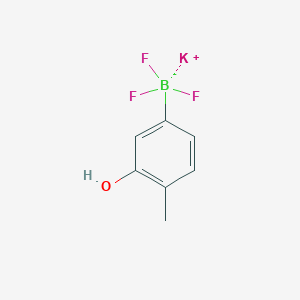

![t-Butyl 2-(hydroxymethyl)-1-oxa-9-azaspiro[5.5]undecane-9-carboxylate](/img/structure/B6304694.png)
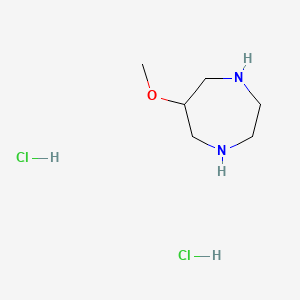
![t-Butyl3-(aminomethyl)-2-oxa-9-azaspiro[5.5]undecane-9-carboxylate HCl](/img/structure/B6304699.png)